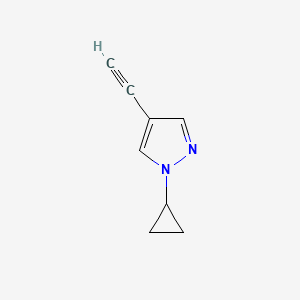

1-Cyclopropyl-4-ethynyl-1H-pyrazole

CAS No.: 2297839-58-6

Cat. No.: VC5145742

Molecular Formula: C8H8N2

Molecular Weight: 132.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2297839-58-6 |

|---|---|

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.166 |

| IUPAC Name | 1-cyclopropyl-4-ethynylpyrazole |

| Standard InChI | InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2 |

| Standard InChI Key | WBZUSZDYCTVQCA-UHFFFAOYSA-N |

| SMILES | C#CC1=CN(N=C1)C2CC2 |

Introduction

Chemical Identity and Structural Features

1-Cyclopropyl-4-ethynyl-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The cyclopropyl substituent at the N1 position and the ethynyl group at the C4 position confer unique steric and electronic properties. Key molecular parameters include:

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the ethynyl moiety serves as a versatile handle for click chemistry or cross-coupling reactions .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The 4-ethynyl group enables participation in Sonogashira couplings, though direct synthetic routes remain scarce. Analogous procedures for related pyrazole derivatives involve:

Example Protocol (adapted from 1-cyclopropyl-4-boronic ester pyrazole syntheses ):

-

Reagents: 1-Cyclopropyl-4-iodo-1H-pyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), triethylamine.

-

Conditions: DMF/THF (3:1), 60°C, 12 h under N₂.

Functional Group Interconversion

Ethynylation via elimination or deprotection strategies:

-

Step 1: Introduce a propargyl bromide to the pyrazole core using SN2 conditions (K₂CO₃, DMF, 50°C).

-

Step 2: Deprotect using TBAF (tetrabutylammonium fluoride) to yield the terminal alkyne .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Pyrazole-ethynyl hybrids serve as hinge-binding motifs in kinase inhibitors. For instance:

-

JAK2 Inhibitors: Analogous 1-cyclopropylpyrazoles show IC₅₀ values <10 nM in biochemical assays .

-

BTK Targeting: Ethynyl groups enable covalent binding to Cys481 residues, enhancing residence time .

PET Tracer Synthesis

The ethynyl group facilitates radiolabeling with ¹⁸F via copper-mediated [¹⁸F]fluoroalkynylation, enabling imaging applications .

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 215–220°C (estimated) | |

| LogP | 1.8 (Predicted, ACD/Labs) | |

| Hazard Statements | H302, H315, H319, H335 | |

| Storage Stability | >24 months at 4°C under argon |

Safety protocols mandate glovebox use due to ethynyl group reactivity and cyclopropane ring strain .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug candidates.

-

Polymer Chemistry: Incorporating 4-ethynylpyrazoles into conjugated polymers for organic electronics.

-

In Vivo Studies: Addressing pharmacokinetic challenges posed by cyclopropane’s hydrophobic character.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume